Methyl 2-(cyclobutylamino)acetate
Description
Methyl 2-(cyclobutylamino)acetate is an organic compound featuring a methyl ester group and a cyclobutylamine substituent at the alpha position of the acetate moiety. The cyclobutyl group introduces ring strain and conformational rigidity, which may influence reactivity and binding interactions in biological systems. The methyl ester group likely enhances solubility in organic solvents compared to free carboxylic acids, making it suitable for reactions requiring nucleophilic acyl substitution .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(cyclobutylamino)acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-8-6-3-2-4-6/h6,8H,2-5H2,1H3 |
InChI Key |
UNASTWOKIGQPNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclobutylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclobutylamino)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and a strong acid or base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Major Products Formed
Hydrolysis: Acetic acid and methanol
Reduction: Primary alcohols
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-(cyclobutylamino)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(cyclobutylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in various biochemical pathways. The cyclobutylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(cyclobutylamino)acetate hydrochloride
- Structure : The tert-butyl ester replaces the methyl group, and the compound exists as a hydrochloride salt.
- Molecular Formula: C₁₀H₂₀ClNO₂; Molecular Weight: 221.73 .
- Key Properties: Predicted collision cross-section (CCS) values for adducts range from 144.2 Ų ([M-H]⁻) to 150.4 Ų ([M+Na]+), indicating moderate polarity and size .
- Applications : Likely used in peptide synthesis or as a protected intermediate due to its stability and ease of deprotection under acidic conditions .
Methyl 2-chloro-2-cyclopropylideneacetate
- Structure: Contains a cyclopropane ring and a chlorine atom, unlike the cyclobutylamino group in the target compound.
- Key Properties :
- Comparison: The cyclopropane ring imposes greater ring strain than cyclobutane, leading to higher reactivity. The absence of an amino group limits its utility in amine-mediated reactions .
Methyl 2-benzoylamino-3-oxobutanoate
- Structure: Features a benzoylamino group and a ketone at the beta position.
- Key Properties :
- Comparison: Unlike Methyl 2-(cyclobutylamino)acetate, this compound lacks cyclic amines, reducing conformational rigidity but broadening substrate compatibility in enamine synthesis .
2-Methylbutyric Acid
- Structure : A branched-chain carboxylic acid (CAS 116-53-0) without ester or amine groups.
- Key Properties :
- Comparison : The absence of ester and amine functionalities limits its role in reactions requiring nucleophilic acyl substitution or hydrogen bonding .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | C₇H₁₃NO₂ | ~143.18* | Methyl ester, cyclobutylamine |
| tert-Butyl 2-(cyclobutylamino)acetate | C₁₀H₂₀ClNO₂ | 221.73 | tert-Butyl ester, hydrochloride |
| Methyl 2-chloro-2-cyclopropylideneacetate | C₆H₇ClO₂ | 146.57 | Chloro, cyclopropane, methyl ester |
| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | 235.24 | Benzoylamino, ketone, methyl ester |
| 2-Methylbutyric acid | C₅H₁₀O₂ | 102.13 | Carboxylic acid, branched alkyl |
*Estimated based on structural analogy.
Biological Activity
Methyl 2-(cyclobutylamino)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's cyclobutylamino group allows it to bind effectively to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects depending on the target and context of use.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria, including strains from the ESKAPE family, which are known for their antibiotic resistance .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity reveal that this compound derivatives maintain a favorable safety profile. For example, compounds tested on human cell lines such as HEK293 and HepG2 showed minimal cytotoxic effects at concentrations up to 100 μM, indicating a large safety margin for therapeutic applications .
Case Studies
- Antitubercular Activity : A study leveraging an intrabacterial drug metabolism (IBDM) platform demonstrated that related compounds exhibited potent antitubercular activity, with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments .
- Antiproliferative Effects : Research on lung cancer cell lines showed that derivatives of this compound displayed selective antiproliferative activity, with some compounds achieving IC50 values in the low nanomolar range against mutant EGFR-expressing cells .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Biological Activity | IC50 (μM) | Cytotoxicity (CC50 μM) | Target Pathway |
|---|---|---|---|---|
| This compound | Antimicrobial | <0.15 | >100 | Bacterial cell wall synthesis |
| Derivative A | Antitubercular | 0.15 | >100 | Mycobacterial metabolism |
| Derivative B | Antiproliferative in cancer cells | 0.006 | >100 | EGFR signaling pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
